- 6,7-Dihydroxy-6,7-dihydrocanrenone isomers: improved synthesis and proton NMR study, Steroids, 1989, 54(1), 113-22

Cas no 976-71-6 (Canrenone)

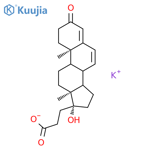

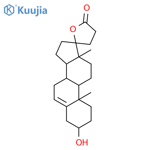

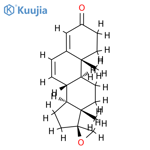

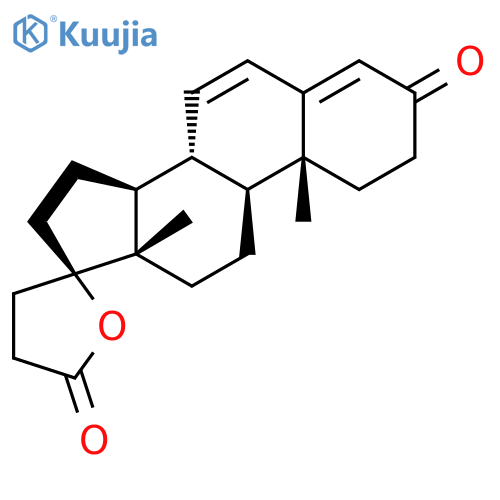

Canrenone structure

Nombre del producto:Canrenone

Número CAS:976-71-6

MF:C22H28O3

Megavatios:340.455926895142

MDL:MFCD00071735

CID:40437

PubChem ID:13789

Canrenone Propiedades químicas y físicas

Nombre e identificación

-

- Canrenone

- 1 WEEK

- ALDADIENE

- CANRENONE-D4

- phanurane

- (17α)-17-Hydroxy-3-oxopregna-4,6-diene-21-carboxylic acid γ-lactone

- NSC 261713

- 17-hydroxy-3-oxo-17a-pregna-4,6-diene-21-carboxylic acid gamma-lactone

- Luvion

- Aldadiene (VAN)

- Canrenonum [INN-Latin]

- Canrenone [USAN:INN]

- Canrenona [INN-Spanish]

- 11614 R.P

- Spironolactone Related Compound A

- 78O20X9J0U

- DSSTox_RID_81231

- DSSTox_CID_25930

- DSSTox_GSID_45930

- Canrenonum

- Canrenona

- 17α-Pregna-4,6-diene-21-carboxylic acid, 17-hydroxy-3-oxo-, γ-lactone (6CI, 7CI, 8CI)

- Spiro[17H-cyclopenta[a]phenanthrene-17,2′(5′H)-furan], pregna-4,6-diene-21-carboxylic acid deriv. (ZCI)

- 11614 R.P.

- 17-Hydroxy-3-oxo-17α-pregna-4,6-diene-21-carboxylic acid lactone

- 17-Hydroxy-3-oxo-17α-pregna-4,6-diene-21-carboxylic acid γ-lactone

- 17α-(2-Carboxyethyl)-17β-hydroxyandrosta-4,6-dien-3-one lactone

- 17β-Hydroxy-3-oxopregna-4,6-diene-21-carboxylic acid

- 20-Spiroxa-4,6-diene-3,21-dione

- 3-(17β-Hydroxy-3-oxoandrosta-4,6-dien-17α-yl)propionic acid lactone

- 3-(17β-Hydroxy-3-oxoandrosta-4,6-dien-17α-yl)propionic acid γ-lactone

- 3-(3-Oxo-17β-hydroxy-4,6-androstadien-17α-yl)propionic acid γ-lactone

- 3′-(3-Oxo-17β-hydroxyandrosta-4,6-dien-17α-yl)-propionic acid lactone

- SC 9376

- Spirolactone SC 14266

- 3',4'-Dihydrospiro[androst-4,6-diene-17,2'(5'H)-furan]-3,5'-dione (Canrenone)

- Canrenona (INN-Spanish)

- BBL010921

- STK801874

- Spironolactone metabolite m1

- Pregna-4,6-diene-21-carboxylic acid, 17-hydroxy-3-oxo-, gamma-lactone, (17alpha)-

- Canrenone, >=97% (HPLC)

- Spiro(17H-cyclopenta(a)phenanthrene-17,2'(5'H)-furan), pregna-4,6-diene-21-carboxylic acid deriv.

- 17alpha-Pregna-4,6-diene-21-carboxylic acid, 17-hydroxy-3-oxo-, gamma-lactone

- EN300-123063

- Z1546624239

- CANRENONE [WHO-DD]

- 3-(17b-Hydroxy-3-oxoandrosta-4,6-dien-17a-yl)propionic acid lactone

- Tox21_111451

- Pregna-4,6-diene-21-carboxylic acid, 17-hydroxy-3-oxo-, gamma-lactone (17alpha)-

- CANRENONE [INN]

- Q5033475

- s5273

- CCG-220962

- NCGC00095148-01

- DB12221

- D03363

- AB00825212-04

- NCGC00263479-06

- 3'-(3-Oxo-17b-hydroxyandrosta-4,6-dien-17a-yl)-propionic acid lactone

- 3-(17b-Hydroxy-3-oxoandrosta-4,6-dien-17a-yl)propionic acid g-lactone

- NS00010904

- Tox21_111451_1

- BCP10925

- MLS001304014

- (1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,7,8,9,9a,9b,10,11,11a-dodecahydrospiro[cyclopenta[a]phenanthrene-1,2'-oxolane]-5',7-dione

- (1'S,2R,2'R,10'R,11'S,15'S)-2',15'-dimethylspiro[oxolane-2,14'-tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecane]-6',8'-diene-5,5'-dione

- 2R)-3,4-DIHYDRO-5H-SPIRO(ANDROST-4,6-DIENE-17,2-FURAN)-3,5-DIONE

- 17-Hydroxy-3-oxo-17a-pregna-4,6-diene-21-carboxylic acid lactone

- NCGC00263479-01

- (8R,9S,10R,13S,14S,17R)-10,13-dimethyl-1,8,9,10,11,12,13,14,15,16-decahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H,4'H)-dione

- SC-9376

- CANRENONE (MART.)

- CHEBI:135445

- HY-B1438

- Pregna-4,6-diene-21-carboxylic acid, 17-hydroxy-3-oxo-, .gamma.-lactone (17.alpha.)-

- (1'S,2R,2'R,10'R,11'S,15'S)-2',15'-dimethylspiro(oxolane-2,14'-tetracyclo(8.7.0.0^(2,7).0^(11,15))heptadecane)-6',8'-diene-5,5'-dione

- HMS2090K21

- 17-Hydroxy-3-oxo-17alpha-pregna-4,6-diene-21-carboxylic acid gamma-lactone

- SPIRONOLACTONE IMPURITY F [EP IMPURITY]

- D95826

- SMR000539206

- Canrenone (USAN)

- DTXCID1025930

- CANRENONE [USAN]

- SCHEMBL19560

- 17.alpha.-(2-Carboxyethyl)-17.beta.-hydroxyandrosta-4,6-dien-3-one lactone

- SC-9376Canrenone

- 17a-(2-Carboxyethyl)-17b-hydroxyandrosta-4,6-dien-3-one lactone

- MLS001304154

- NCGC00263479-02

- CAS-976-71-6

- DTXSID3045930

- 17alpha-(2-Carboxyethyl)-17beta-hydroxyandrosta-4,6-dien-3-one lactone

- CHEMBL1463345

- 6-diene-21-carboxylic acid ?-lactone

- AS-13160

- 11614 R. P.

- 17alpha-Pregna-4,6-diene-21-carboxylic acid, 17-hydroxy-3-oxo-, gamma-lactone (8CI)

- EC 213-554-5

- 3-(3-Oxo-17b-hydroxy-4,6-androstadien-17a-yl)propionic acid g-lactone

- NSC-261713

- Spiro[17H-cyclopenta[a]phenanthrene-17,2'(5'H)-furan], pregna-4,6-diene-21-carboxylic acid deriv.

- HMS3715A05

- 17-Hydroxy-3-oxo-17a-pregna-4,6-diene-21-carboxylic acid g-lactone

- Canrenon

- BRN 0046602

- CANRENONE [MI]

- SR-01000813823

- Canrenone, European Pharmacopoeia (EP) Reference Standard

- SPIRONOLACTONE IMPURITY F (EP IMPURITY)

- AKOS005622473

- CS-0013142

- MFCD00071735

- MLS001163777

- (10R,13S,17R)-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

- Pregna-4,6-diene-21-carboxylic acid, 17-hydroxy-3-oxo-, g-lactone,(17a)-

- 17b-Hydroxy-3-oxopregna-4,6-diene-21-carboxylic acid

- HMS2870D16

- AB00825212-06

- Canrenonum (INN-Latin)

- AC-1323

- CANRENONE [MART.]

- Aldadiene;SC9376;SC14266

- 17-Hydroxy-3-oxo-17.alpha.-pregna-4,6-diene-21-carboxylic acid lactone

- (8R,9S,10R,13S,14S,17R)-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

- Pregna-4,6-diene-21-carboxylic acid, 17-hydroxy-3-oxo-, .gamma.-lactone, (17.alpha.)-

- UNII-78O20X9J0U

- 5-17-11-00476 (Beilstein Handbook Reference)

- 17-Hydroxy-3-oxo-17alpha-pregna-4,6-diene-21-carboxylic acid lactone

- SR-01000813823-2

- EINECS 213-554-5

- 976-71-6

- (17a)-17-Hydroxy-3-oxopregna-4

-

- MDL: MFCD00071735

- Renchi: 1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1

- Clave inchi: UJVLDDZCTMKXJK-WNHSNXHDSA-N

- Sonrisas: C[C@]12CC[C@@H]3[C@]4(CCC(=O)C=C4C=C[C@H]3[C@@H]1CC[C@]12CCC(=O)O1)C

- Brn: 0046602

Atributos calculados

- Calidad precisa: 340.203845g/mol

- Carga superficial: 0

- XLogP3: 2.7

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 3

- Cuenta de enlace giratorio: 0

- Masa isotópica única: 340.203845g/mol

- Masa isotópica única: 340.203845g/mol

- Superficie del Polo topológico: 43.4Ų

- Recuento de átomos pesados: 25

- Complejidad: 719

- Recuento atómico isotópico: 0

- Recuento del Centro estereoscópico atómico definido: 6

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de unidades de unión covalente: 1

Propiedades experimentales

- Color / forma: Powder

- Denso: 1.1236 (rough estimate)

- Punto de fusión: 160-167°C

- Punto de ebullición: 416.25°C (rough estimate)

- Punto de inflamación: 237.6±30.2 °C

- índice de refracción: 1.5000 (estimate)

- Disolución: DMSO: soluble20mg/mL, clear

- PSA: 43.37000

- Logp: 4.37010

- Rotación específica: +24 ~ +30° (c=1, CHCl3)

Canrenone Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H302-H315-H319-H335

- Declaración de advertencia: P273; P281

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Código de categoría de peligro: 40-51/53

- Instrucciones de Seguridad: 36/37-61

-

Señalización de mercancías peligrosas:

- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Canrenone Datos Aduaneros

- Código HS:29329990

Canrenone PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-123063-2.5g |

(1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,7,8,9,9a,9b,10,11,11a-dodecahydrospiro[cyclopenta[a]phenanthrene-1,2'-oxolane]-5',7-dione |

976-71-6 | 95.0% | 2.5g |

$35.0 | 2025-03-21 | |

| Enamine | EN300-123063-25.0g |

(1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,7,8,9,9a,9b,10,11,11a-dodecahydrospiro[cyclopenta[a]phenanthrene-1,2'-oxolane]-5',7-dione |

976-71-6 | 95.0% | 25.0g |

$192.0 | 2025-03-21 | |

| Enamine | EN300-123063-100.0g |

(1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,7,8,9,9a,9b,10,11,11a-dodecahydrospiro[cyclopenta[a]phenanthrene-1,2'-oxolane]-5',7-dione |

976-71-6 | 95.0% | 100.0g |

$576.0 | 2025-03-21 | |

| Enamine | EN300-123063-50.0g |

(1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,7,8,9,9a,9b,10,11,11a-dodecahydrospiro[cyclopenta[a]phenanthrene-1,2'-oxolane]-5',7-dione |

976-71-6 | 95.0% | 50.0g |

$319.0 | 2025-03-21 | |

| LKT Labs | C0160-1 g |

Canrenone |

976-71-6 | ≥98% | 1g |

$78.80 | 2023-07-11 | |

| Chemenu | CM110179-100g |

Canrenone |

976-71-6 | 95+% | 100g |

$*** | 2023-05-29 | |

| TRC | C175610-10mg |

Canrenone |

976-71-6 | 10mg |

$ 75.00 | 2023-09-08 | ||

| Enamine | EN300-123063-1.0g |

(1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,7,8,9,9a,9b,10,11,11a-dodecahydrospiro[cyclopenta[a]phenanthrene-1,2'-oxolane]-5',7-dione |

976-71-6 | 95.0% | 1.0g |

$24.0 | 2025-03-21 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0354-5 mg |

Canrenone |

976-71-6 | 99.80% | 5mg |

¥205.00 | 2022-02-28 | |

| TRC | C175610-50mg |

Canrenone |

976-71-6 | 50mg |

$ 97.00 | 2023-09-08 |

Canrenone Métodos de producción

Synthetic Routes 1

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Acetic acid , Pyridine , Sodium acetate , N-Bromosuccinimide Solvents: Acetone , Water ; 15 min, 0 °C; 1.5 h, -2 - 2 °C

1.2 Reagents: Lithium carbonate (Li2CO3) , Lithium bromide Solvents: Dimethylformamide ; rt → 100 °C; 3 h, 100 - 105 °C

1.2 Reagents: Lithium carbonate (Li2CO3) , Lithium bromide Solvents: Dimethylformamide ; rt → 100 °C; 3 h, 100 - 105 °C

Referencia

- Method for synthesis of spironolactone intermediate Canrenone, China, , ,

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Chloranil Solvents: Methanol , Dichloromethane , Water ; 1 h, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; 1 h, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; 1 h, rt

Referencia

- Improved synthesis of canrenone, intermediate of eplerenone, Zhongguo Yaowu Huaxue Zazhi, 2005, 15(4), 241-243

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Dimethylformamide Catalysts: Poly(4-vinylpyridine) Solvents: 2-Methyltetrahydrofuran ; 6 h, 65 °C

Referencia

- Method for preparing spironolactone intermediate canrenone using lactone and dimethylformamide, China, , ,

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 °C; 4 h, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.3 Reagents: Chloranil Solvents: tert-Butanol ; rt; 3 h, 80 °C

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.3 Reagents: Chloranil Solvents: tert-Butanol ; rt; 3 h, 80 °C

Referencia

- One-Pot γ-Lactonization of Homopropargyl Alcohols via Intramolecular Ketene Trapping, Organic Letters, 2021, 23(7), 2831-2835

Synthetic Routes 6

Condiciones de reacción

1.1 Catalysts: p-Toluenesulfonic acid Solvents: 1,4-Dioxane ; 10 min, rt

1.2 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ; rt → 30 °C; 12 h, 30 °C; 30 °C → rt

1.3 Reagents: Sodium bicarbonate , Sodium bisulfite Solvents: Water ; 10 min, rt

1.2 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ; rt → 30 °C; 12 h, 30 °C; 30 °C → rt

1.3 Reagents: Sodium bicarbonate , Sodium bisulfite Solvents: Water ; 10 min, rt

Referencia

- Facile and highly efficient synthesis of Canrenone, Zhongguo Xiandai Yingyong Yaoxue, 2010, 27(1), 30-32

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Sodium ethoxide , Monopotassium phosphate Solvents: Ethanol ; 0.3 h, 78 °C

1.2 4 h, 78 °C

1.3 Reagents: Acetic acid ; pH 8

1.4 Reagents: Water

1.5 Reagents: Water ; 24 h, 100 °C

1.2 4 h, 78 °C

1.3 Reagents: Acetic acid ; pH 8

1.4 Reagents: Water

1.5 Reagents: Water ; 24 h, 100 °C

Referencia

- Simple cost-effective preparation method of canrenone with high yield and purity, China, , ,

Synthetic Routes 10

Condiciones de reacción

1.1 Solvents: Ethylene glycol , Water ; 50 °C → 90 °C

Referencia

- Method for synthesizing canrenone, China, , ,

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , N-Bromosuccinimide Solvents: Acetone , Water

1.2 Reagents: Lithium carbonate (Li2CO3) , Lithium bromide Solvents: Dimethylformamide

1.2 Reagents: Lithium carbonate (Li2CO3) , Lithium bromide Solvents: Dimethylformamide

Referencia

- Method of synthesis of γ-lactone 3 of (7α-acetylthio-17β-hydroxy-3-oxoandrost-4-ene-17α-yl)propionic acid, Russian Federation, , ,

Synthetic Routes 12

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Sodium dithionate , Hydrogen bromide Solvents: 2-Methylpyridine , N-Methyl-2-pyrrolidone , Water ; -10 - -15 °C; 1.5 - 2 h, -10 °C; 1.5 - 2 h, -10 °C

1.2 Solvents: Water ; 2 h, 0 °C

1.3 Reagents: Lithium bromide ; 90 - 95 °C; 95 °C → 40 °C; 2 h, rt

1.4 Reagents: Acetic acid , Potassium hydroxide , Hydrochloric acid Solvents: Water ; 40 - 50 °C; 50 °C → 80 °C

1.2 Solvents: Water ; 2 h, 0 °C

1.3 Reagents: Lithium bromide ; 90 - 95 °C; 95 °C → 40 °C; 2 h, rt

1.4 Reagents: Acetic acid , Potassium hydroxide , Hydrochloric acid Solvents: Water ; 40 - 50 °C; 50 °C → 80 °C

Referencia

- An improved process for the preparation of Canrenone and its intermediate, India, , ,

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide , Water ; 1 h, 0 °C

1.2 Reagents: Lithium carbonate (Li2CO3) , Lithium bromide ; 0 °C → 100 °C; 2.5 h, 100 °C

1.2 Reagents: Lithium carbonate (Li2CO3) , Lithium bromide ; 0 °C → 100 °C; 2.5 h, 100 °C

Referencia

- Synthesis of spironolactone, Zhongguo Yiyao Gongye Zazhi, 2005, 36(1), 1-3

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: Calcium carbonate , Calcium bromide Solvents: Dimethylformamide , Dichloromethane ; 95 °C; 1.5 h, 95 °C

Referencia

- Dehydrogenation method for preparing canrenone by bromination with N-bromosuccinimide and debromination with calcium bromide and calcium carbonate, China, , ,

Canrenone Raw materials

- Spironolactone EP Impurity H

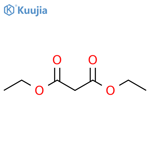

- 1,3-diethyl propanedioate

- 3β,17α-dihydroxypregn-5-ene-21-carboxylic acid γ-lactone

- 6,7-Dihydrocanrenone

- Canrenoic Acid Potassium Salt

- Pregna-4,6-diene-21,21-dicarboxylicacid, 17-hydroxy-3-oxo-, g-lactone, ethyl ester, (17a)- (9CI)

- 3-methoxy-10,13-dimethyl-1,2,3',4',7,8,9,10,11,12,13,14,15,16-tet Radecahydro-5'h-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-5'-o Ne

- Pregna-3,5-diene-21-carboxylicacid, 3-ethoxy-17-hydroxy-, g-lactone, (17a)-

Canrenone Preparation Products

Canrenone Literatura relevante

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

-

Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407

-

Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833

976-71-6 (Canrenone) Productos relacionados

- 95716-70-4(Δ9,11-Eplerenone)

- 107724-20-9(Eplerenone)

- 360-70-3(Nandrolone decanoate)

- 57-85-2(Testosterone propionate)

- 5949-44-0(Testosterone undecanoate)

- 303-42-4(Metenolone enanthate)

- 601-63-8(Nandrolone cypionate)

- 67392-87-4(Drospirenone)

- 2590-41-2(6-Dehydronandrolone acetate)

- 58-20-8(Testosterone Cypionate)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:976-71-6)Canrenone

Pureza:99%

Cantidad:25g

Precio ($):176.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:976-71-6)Canrenone

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe